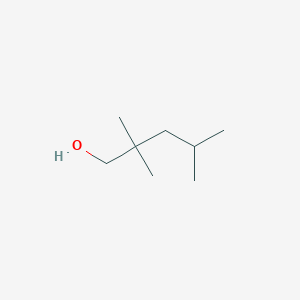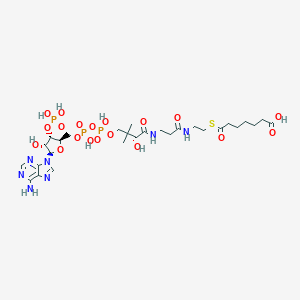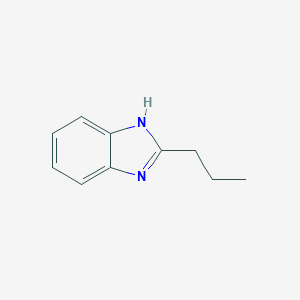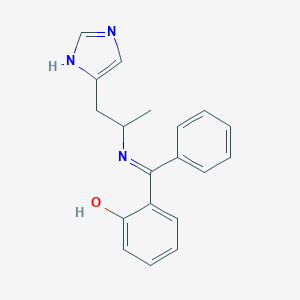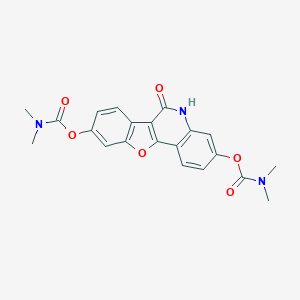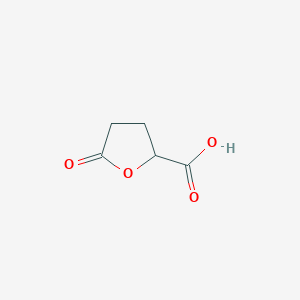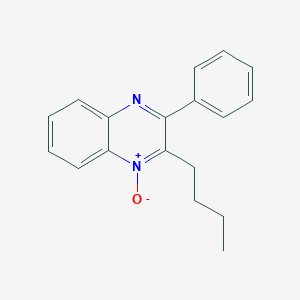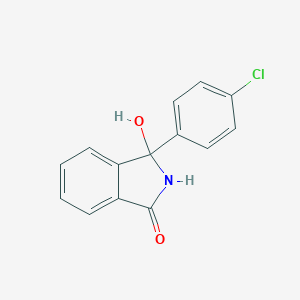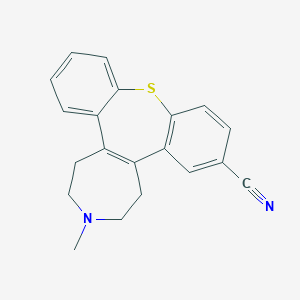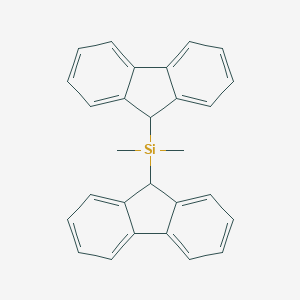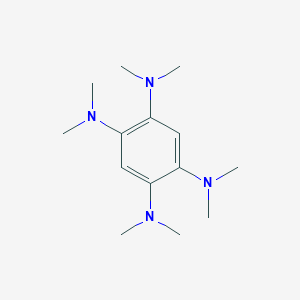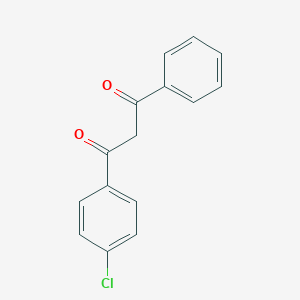
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione is a chemical compound with the molecular formula C16H13ClO2. It is also known as chalcone-4-chlorophenylphenyl ketone or 4'-Chloroacetophenone. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione is not fully understood. However, it is believed to exert its biological activity through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and induction of apoptosis.
生化学的および生理学的効果
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). It has also been found to modulate various signal transduction pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
実験室実験の利点と制限
The advantages of using 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity. However, its limitations include its low solubility in water, which may limit its use in aqueous-based experiments, and its potential for non-specific binding to proteins, which may affect the accuracy of certain assays.
将来の方向性
There are several future directions for research on 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione. These include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its biological activity.
2. Development of new synthetic methods for the production of this compound to improve its yield and purity.
3. Exploration of the potential applications of this compound in the fields of materials science and catalysis.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
5. Development of new derivatives of this compound with improved biological activity and selectivity.
合成法
The synthesis of 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione can be achieved through several methods, including Claisen-Schmidt condensation, aldol condensation, and Friedel-Crafts acylation. Among these methods, Claisen-Schmidt condensation is the most commonly used method for synthesizing this compound. This method involves the condensation of benzaldehyde and 4-chloroacetophenone in the presence of a base catalyst, such as sodium hydroxide.
科学的研究の応用
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, this compound has been found to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In the field of agrochemicals, 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been studied for its potential use as a herbicide and insecticide. It has been found to exhibit potent herbicidal activity against various weed species and insecticidal activity against several insect pests.
特性
CAS番号 |
17059-59-5 |
|---|---|
製品名 |
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione |
分子式 |
C15H11ClO2 |
分子量 |
258.7 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 |
InChIキー |
TYNRJXSHXIDFKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
その他のCAS番号 |
17059-59-5 |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



